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Introduction

Vigabatrin, an irreversible inhibitor of GABA aminotransferase (GABA-AT), is an established
anti-epileptic drug used in the treatment of refractory complex partial seizures and infantile
spasms. lIts clinical utility, however, is significantly hampered by a well-documented risk of
permanent peripheral vision loss. This has spurred the development of next-generation GABA-
AT inhibitors with potentially improved safety profiles. One such candidate is Cpp-115, a
vigabatrin analogue designed to exhibit higher potency and reduced retinal toxicity. This guide
provides a comprehensive comparison of the side effect profiles of Cpp-115 and vigabatrin,
supported by available preclinical and clinical data, to inform ongoing research and drug
development efforts in the field of epilepsy and other neurological disorders.

Quantitative Comparison of Adverse Events

The following tables summarize the reported adverse events for vigabatrin and Cpp-115. It is
important to note that the data for vigabatrin is derived from extensive clinical use and
numerous trials, while the data for Cpp-115 is limited to preclinical studies and early-phase
clinical trials.

Table 1: Side Effect Profile of Vigabatrin
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Side Effect Specific Adverse .
Incidence Rate Notes

Category Event

FDA Black Box

Warning. Risk

o increases with dose
Permanent Vision
) ) ) Up to 30-40% of adult  and duration of use.[1]

Ophthalmologic Loss (Peripheral Field

Defects)

patients

The vision loss is
typically bilateral,
concentric, and

irreversible.[1]

Often reported in

Blurred Vision Common o _

clinical trials.[2]
Nystagmus Common -

) One of the most
] Somnolence/Drowsine
Neurological Very Common frequently reported
SS
side effects.[3]
. Frequently observed

Dizziness Very Common o _

in clinical trials.[3]
Headache Common -
Tremor Common -
Ataxia Less Common -

Paresthesia

Less Common

12.1% (vs. 3.5% in

Increased risk

Psychiatric Depression compared to placebo
placebo) o )
in clinical trials.[4]
] Increased risk
) 2.5% (vs. 0.3% in
Psychosis compared to placebo

placebo)

in clinical trials.[4]

Agitation/Irritability

Common
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A potential risk

Suicidal Ideation Rare associated with many
anti-epileptic drugs.
Other Weight Gain Common -
Fatigue Very Common -
Transient

MRI Abnormalities in
Reported
Infants

abnormalities have
been observed in
some infants treated

for infantile spasms.

Table 2: Side Effect Profile of Cpp-115 (Based on Preclinical and Phase | Clinical Data)
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Side Effect Specific Adverse .
Incidence Rate Notes
Category Event
Preclinical studies in
Significantly lower rats suggest a
Ophthalmologic Retinal Toxicity than vigabatrin in reduced risk of retinal
preclinical models toxicity compared to
vigabatrin.[5][6][7]
Observed as the
] ) primary side effect
) Main adverse effect in
Neurological Somnolence ) related to elevated
a Phase 1b trial )
brain GABA levels.[8]
[9]
Phase | studies
reported Cpp-115 to
] be generally well-
-~ Well-tolerated in )
General Overall Tolerability tolerated with no

Phase | trials

significant adverse
effects noted in one
study.[10][11][12]

Mortality (Preclinical)

Lethality at high doses

100% mortality at 5
mg/kg/day in a rat
model

Lower doses (0.1-1
mg/kg/day) were well-
tolerated and did not

increase mortality.[13]

Experimental Protocols
Preclinical Evaluation of Retinal Toxicity in a Rat Model

A key preclinical study comparing the tolerability and efficacy of Cpp-115 and vigabatrin was

conducted using a multiple-hit rat model of infantile spasms.

» Animal Model: Male rats were subjected to a protocol to induce infantile spasms on postnatal

day 3 (PN3).
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Drug Administration: A randomized, blinded, vehicle-controlled, dose-response study design
was employed. Cpp-115 (at doses of 0.1, 1, or 5 mg/kg intraperitoneally) or a vehicle was
administered daily from PN4 to PN12.

Monitoring: The frequency of behavioral and electroclinical spasms was monitored using
intermittent video or video-electroencephalography (EEG). Secondary endpoints included
daily weights, survival, and neurodevelopmental outcomes.

Key Findings: The lower doses of Cpp-115 (0.1-1 mg/kg/day) were effective in reducing
spasms without an increase in mortality. In contrast, the 5 mg/kg/day dose of Cpp-115 was
eventually lethal.[13] Previous studies with vigabatrin in the same model showed that it was
not well-tolerated and was associated with increased mortality.[5]

Phase I Clinical Trial of Cpp-115

A Phase 1b double-blind, placebo-controlled study was conducted to evaluate the safety and

tolerance of Cpp-115 in healthy adult volunteers.

Study Design: The trial involved the administration of Cpp-115 or a placebo to healthy
volunteers over a 14-day period.

Primary Objective: To assess the safety and tolerability of Cpp-115.

Secondary Measures: Brain levels of GABA were measured as a surrogate marker for
potential efficacy using magnetic resonance spectroscopy (MRS).

Key Findings: Cpp-115 was reported to be well-tolerated. The main adverse effect observed
was somnolence, which is consistent with the pharmacological effect of increased brain
GABA levels. The study also demonstrated that Cpp-115 significantly raised brain GABA
levels.[8][9]

Signaling Pathways and Mechanisms of Action

Both Cpp-115 and vigabatrin exert their primary therapeutic effect by inhibiting GABA-AT, the

enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.

GABA-AT Inhibition Pathway
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The inhibition of GABA-AT leads to an increase in the concentration of GABA in the brain,
which enhances inhibitory neurotransmission and helps to control seizures.
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Caption: Mechanism of action of Cpp-115 and vigabatrin.

Proposed Mechanism of Vigabatrin-induced Retinal
Toxicity

The exact mechanism of vigabatrin-induced vision loss is not fully understood, but evidence
suggests a multifactorial process potentially involving taurine deficiency.[10][11][14][15]
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Caption: Proposed pathway for vigabatrin-induced retinal toxicity.

Discussion and Conclusion

The available evidence strongly suggests that Cpp-115 possesses a more favorable side effect
profile compared to vigabatrin, particularly concerning the risk of retinal toxicity. Preclinical
studies have demonstrated that Cpp-115 is better tolerated at therapeutically relevant doses
and has a lower propensity for causing retinal damage in animal models.[5][6][7] Early clinical
data from Phase | trials further support the tolerability of Cpp-115 in humans, with somnolence

being the most prominent, and expected, side effect.[8][9]

Vigabatrin's utility is significantly limited by the high incidence of irreversible peripheral vision
loss, a serious adverse event that necessitates careful patient monitoring and risk-benefit
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assessment. While effective in controlling seizures, the potential for permanent visual
impairment is a major concern for both clinicians and patients.

The development of Cpp-115 represents a promising advancement in the quest for safer
GABA-AT inhibitors. Its higher potency may allow for lower therapeutic doses, which could
further contribute to its improved safety profile. However, it is crucial to acknowledge the
limitations of the current data for Cpp-115. The long-term safety of Cpp-115, especially
regarding ophthalmologic effects, has yet to be established in larger, long-duration clinical
trials.

Future research, including comprehensive Phase Il and Ill clinical trials, will be essential to fully
characterize the side effect profile of Cpp-115 and to definitively establish its safety advantages
over vigabatrin. Should these trials confirm the favorable preclinical and early clinical findings,
Cpp-115 could emerge as a valuable therapeutic alternative for patients with epilepsy and
other neurological conditions, offering the potential for effective treatment without the
debilitating risk of vision loss associated with vigabatrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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